molecular formula C13H14O4 B1638172 Aloesol CAS No. 94356-35-1

Aloesol

Cat. No. B1638172
CAS RN: 94356-35-1
M. Wt: 234.25 g/mol
InChI Key: ZYCNQWOKCMJKEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aloesol belongs to the class of organic compounds known as chromones. Chromones are compounds containing a benzopyran-4-one moiety. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in green vegetables. This makes this compound a potential biomarker for the consumption of this food product.

Scientific Research Applications

Anticancer Potential

Aloes, including Aloesol, have shown promising anticancer properties. They exhibit antioxidant, antiproliferative, and immunostimulatory attributes. Research highlights their potential in preventing and treating cancer, mainly through their free radical scavenging and antiproliferative effects (Harlev et al., 2012).

Bioactive Functions

This compound and other compounds in aloes have been studied for their treatment of inflammation, immunomodulatory properties, effects on gastrointestinal function and ulcers, and anti-diabetic activity. These bioactive functions make them useful in various therapeutic applications (Z. Hua, 2007).

Antidiabetic Activity

Research has demonstrated the antidiabetic activity of aloes, including this compound. It has been observed to lower blood glucose levels, although the mechanisms remain unclear (Ghannam et al., 1986).

High-Performance Liquid Chromatography Analysis

High-performance liquid chromatography has been used to determine compounds like this compound in various Aloe species. This method provides a detailed analysis of the phenolic constituents of aloe, which are significant for their therapeutic properties (Okamura et al., 1996).

Extraction and Biological Activity

Studies have optimized methods for extracting bioactive constituents like this compound from Aloe vera rind, assessing their antioxidant and antimicrobial properties. This research is crucial for industrial applications in cosmetics and health products (Añibarro-Ortega et al., 2021).

Cyclooxygenase Inhibitory Activity

Aloes have been used in traditional medicine for their anti-inflammatory properties. Studies show that compounds in Aloes, possibly including this compound, inhibit cyclooxygenase, an enzyme involved in inflammation processes (Lindsey et al., 2002).

Pharmacological Update

Recent pharmacological studies have highlighted Aloe vera's role in wound healing, antimicrobial properties, and potential for cancer and diabetes treatment. This includes the investigation of compounds like this compound (Sánchez et al., 2020).

Dietary Aloesin in Anti-Inflammatory Activity

Dietary supplementation with aloe components, including aloesin, showed significant anti-inflammatory effects in a rat model of colitis. This suggests the potential of this compound and related compounds in treating inflammatory diseases (Park et al., 2011).

properties

IUPAC Name

7-hydroxy-2-(2-hydroxypropyl)-5-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-7-3-9(15)5-12-13(7)11(16)6-10(17-12)4-8(2)14/h3,5-6,8,14-15H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCNQWOKCMJKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C=C(O2)CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aloesol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

94356-35-1
Record name Aloesol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

187.5 - 189 °C
Record name Aloesol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aloesol
Reactant of Route 2
Aloesol
Reactant of Route 3
Reactant of Route 3
Aloesol
Reactant of Route 4
Aloesol
Reactant of Route 5
Aloesol
Reactant of Route 6
Reactant of Route 6
Aloesol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.